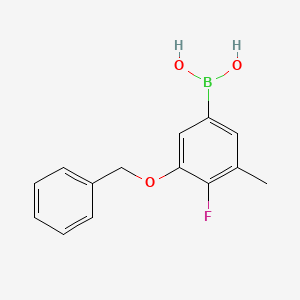

3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid

Description

3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative featuring a benzyloxy group at position 3, a fluorine atom at position 4, and a methyl group at position 5 on the phenyl ring. Its molecular formula is C₁₄H₁₄BFO₃, with a molecular weight of 260.07 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl motifs . The benzyloxy group acts as a protective moiety for hydroxyl groups, while the fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity and selectivity in synthetic applications .

Properties

IUPAC Name |

(4-fluoro-3-methyl-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMVXAVVBXHBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)F)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid typically involves the following steps:

Formation of the Benzyl Ether Group: The starting material, 4-fluoro-5-methylphenol, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(Benzyloxy)-4-fluoro-5-methylphenol.

Borylation Reaction: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the molecule.

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form boronates or boranes.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Boronate esters or boranes.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activity.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Positional Isomers with Benzyloxy, Fluoro, and Methyl Substituents

Key Observations :

- Positional Effects : Fluorine at position 4 (para to boronic acid) in the target compound enhances electronic withdrawal, stabilizing the boronate intermediate in cross-couplings. In contrast, fluorine at position 2 (BB-4125) introduces steric clashes, limiting substrate scope .

- Methyl Group Impact: The methyl group at position 5 in the target compound improves solubility in nonpolar solvents compared to unmethylated analogs (e.g., 3-(Benzyloxy)-4-fluorophenylboronic acid, CAS 957034-74-1) .

Functional Group Variations

Table 2: Substitution of Benzyloxy with Other Groups

Key Observations :

- Benzyloxy vs. Ethoxy : Benzyloxy’s removability via hydrogenation makes the target compound more versatile in multistep syntheses compared to ethoxy analogs .

- Fluorine Multiplicity : Difluorinated analogs (e.g., 4-(Benzyloxy)-2,6-difluorophenylboronic acid) exhibit higher reactivity but poorer regioselectivity due to competing electronic effects .

Table 3: Comparative Bioactivity and Solubility

Key Observations :

- Lipophilicity: The target compound’s higher LogP (2.8) compared to non-methylated analogs improves membrane permeability but reduces aqueous solubility .

- CYP Inhibition : The methyl and fluorine substituents in the target compound mitigate CYP enzyme inhibition, enhancing its safety profile in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.